molecular formula C21H21N3O3 B11184590 N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide

Cat. No.: B11184590
M. Wt: 363.4 g/mol
InChI Key: VZZFWABQPUJRGX-UHFFFAOYSA-N
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Description

N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a complex organic compound that features a dihydroisoquinoline moiety and a pyrrolidine ring

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C21H21N3O3/c1-14(25)22-17-6-8-18(9-7-17)24-20(26)12-19(21(24)27)23-11-10-15-4-2-3-5-16(15)13-23/h2-9,19H,10-13H2,1H3,(H,22,25)

InChI Key

VZZFWABQPUJRGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

The synthesis of N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Chemical Reactions Analysis

N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide can be compared with other compounds that have similar structural features, such as:

Biological Activity

N-{4-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps. Key intermediates include 3,4-dihydroisoquinoline derivatives and 2,5-dioxopyrrolidinones. The reaction conditions often utilize various reagents such as acyl chlorides and coupling agents to facilitate the formation of the amide bond.

Antibacterial and Antifungal Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising antibacterial activity against a range of pathogens. For instance, related N-phenylacetamide derivatives have shown effective inhibition against bacteria such as Xanthomonas oryzae and Xanthomonas axonopodis, with EC50 values indicating significant potency compared to traditional antibiotics .

Table 1: Biological Activity Overview

CompoundTarget OrganismEC50 (µM)Mechanism of Action
This compoundXanthomonas oryzaeTBDCell membrane disruption
Related N-phenylacetamideXanthomonas axonopodis156.7Cell membrane disruption

The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies have shown that treatment with these compounds leads to significant morphological changes in bacterial cells, indicating damage to the cell wall integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the isoquinoline structure can significantly influence biological activity. For example:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial potency.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency
Alkyl groups at specific positionsEnhanced solubility

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of derivatives against Meloidogyne incognita, demonstrating that certain modifications led to up to 100% nematicidal activity at concentrations as low as 500 µg/mL .
  • Pharmacological Profiling : Another investigation into the pharmacological profiles indicated that these compounds could be potential leads for developing new antibacterial agents with improved efficacy over existing treatments.

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